

Application Notes & Protocols for N-nitrosofurosemide Analysis

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Compound of Interest		
Compound Name:	N-nitroso-furosemide	
Cat. No.:	B13425972	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furosemide is a loop diuretic medication used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[1] As a secondary amine, furosemide has the potential to form **N-nitroso-furosemide**, a nitrosamine drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are classified as probable human carcinogens, making their detection and quantification in pharmaceutical products a critical regulatory requirement.[3][4] This document provides detailed protocols for the sample preparation and analysis of **N-nitroso-furosemide** in both drug substances and drug products.

Key Considerations for Nitrosamine Analysis:

Several factors must be carefully controlled during sample preparation and analysis to ensure accurate and reliable results:

- Analyte Instability: Nitrosamines can degrade when exposed to light and high temperatures.
 Therefore, it is crucial to use amber vials and protect samples from UV light.[3]
- Artificial Formation: The artificial formation of nitrosamines during analysis is a significant concern. This can occur when a nitrosating agent and a secondary or tertiary amine are present under acidic conditions.[5] To mitigate this risk:



- o pH Control: Maintain a neutral or basic pH for the sample and mobile phase.[6]
- Avoid Nitrite Sources: Use high-purity reagents and be mindful of potential nitrite contamination in excipients and water.[6]
- Use of Inhibitors: Antioxidants like ascorbic acid or alpha-tocopherol can be used to suppress nitrosamine formation.[6]
- Sample Contamination: Nitrosamines are ubiquitous in the environment, and contamination can occur from laboratory equipment, reagents, and even nitrile gloves.[3]

Experimental Protocols Protocol 1: Sample Preparation of Furosemide Drug Substance

This protocol outlines the preparation of a furosemide drug substance for **N-nitroso-furosemide** analysis by LC-MS/MS.

Materials and Reagents:

- Furosemide drug substance
- N-nitroso-furosemide reference standard
- Methanol (HPLC grade or higher)
- Water (HPLC grade or higher)
- Volumetric flasks
- Pipettes
- Vortex mixer
- Centrifuge
- 0.22 μm PVDF syringe filters



Glass autosampler vials

Procedure:

- Standard Preparation:
 - Accurately weigh 1.00 mg of N-nitroso-furosemide reference standard and dissolve it in
 1.0 mL of methanol in a 5 mL polypropylene tube to create a stock solution.
 - Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of standard solutions for generating a calibration curve.[2]
- Sample Preparation:
 - Accurately weigh approximately 10.0 mg of the furosemide drug substance into a 10 mL volumetric flask.[7]
 - Add a diluent, such as a 50:50 (v/v) mixture of methanol and water, to the flask to dissolve the sample.[2]
 - Vortex the sample for 10-15 minutes to ensure complete dissolution.
 - Centrifuge the sample solution at 14,000 rpm for 5 minutes at 5°C.[2]
 - Filter the supernatant through a 0.22 μm PVDF syringe filter into a glass autosampler vial for analysis.[2]

Protocol 2: Sample Preparation of Furosemide Drug Product (Tablets)

This protocol describes the preparation of furosemide tablets for the analysis of **N-nitroso-furosemide**.

Materials and Reagents:

- Furosemide tablets
- Methanol (HPLC grade or higher)



- Water (HPLC grade or higher)
- Mortar and pestle or tablet crusher
- Volumetric flasks
- Pipettes
- Vortex mixer
- Mechanical wrist-action shaker (optional)
- Centrifuge
- 0.22 μm PVDF syringe filters
- · Glass autosampler vials

Procedure:

- Sample Preparation:
 - Weigh and crush a sufficient number of furosemide tablets to obtain a fine powder.
 - Accurately weigh a portion of the powdered tablets equivalent to 10.0 mg of furosemide into a 10 mL volumetric flask.
 - Add a diluent, such as a 50:50 (v/v) mixture of methanol and water, to the flask.
 - Vortex the sample for 10-15 minutes to facilitate the extraction of the analyte.
 - For enhanced extraction, the sample can be shaken using a mechanical wrist-action shaker.
 - Centrifuge the sample solution at 14,000 rpm for 5 minutes at 5°C.[2]
 - Filter the supernatant through a 0.22 μm PVDF syringe filter into a glass autosampler vial for analysis.[2]



Data Presentation

Table 1: Sample Preparation Parameters

Parameter	Drug Substance	Drug Product (Tablets)
Sample Amount	~10.0 mg	Powder equivalent to 10.0 mg Furosemide
Diluent	50:50 (v/v) Methanol:Water	50:50 (v/v) Methanol:Water
Final Volume	10 mL	10 mL
Extraction Method	Vortexing (10-15 min)	Vortexing (10-15 min), optional shaking
Centrifugation	14,000 rpm, 5 min, 5°C	14,000 rpm, 5 min, 5°C
Filtration	0.22 μm PVDF syringe filter	0.22 μm PVDF syringe filter

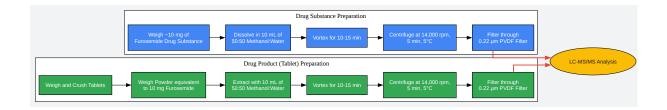
Table 2: Suggested LC-MS/MS Parameters for N-nitroso-furosemide Analysis



Parameter	Setting
LC System	EXION LC 30 AD or equivalent
Column	Kinetex™ Biphenyl, 2.6 μm, 150 x 3.0 mm
Mobile Phase A	2 mM Ammonium Formate in water with 0.1% Formic Acid
Mobile Phase B	50:50 Methanol:Acetonitrile with 0.1% Formic Acid
Gradient	Time (min)
0.00	_
2.00	_
4.00	_
7.00	_
10.00	_
15.00	_
16.00	_
18.00	_
18.10	_
21.00	
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
MS/MS System	SCIEX 5500+ or equivalent

Visualization





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Caption: Workflow for the sample preparation of Furosemide drug substance and drug product.

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